3-Chloro-2,5,6-trifluoro-4-hydrazinylbenzonitrile
Overview
Description
3-Chloro-2,5,6-trifluoro-4-hydrazinylbenzonitrile is a chemical compound with the molecular formula C7H3ClF3N3. It is known for its unique structure, which includes a chloro, trifluoro, and hydrazinyl group attached to a benzonitrile core. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also be involved in such reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could participate in electronically divergent processes with a metal catalyst . Oxidative addition might occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests that it could affect pathways involving carbon-carbon bond formation.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which this compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5,6-trifluoro-4-hydrazinylbenzonitrile typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5,6-trifluoro-4-hydrazinylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chloro or trifluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Chloro-2,5,6-trifluoro-4-hydrazinylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,5,6-trifluorobenzonitrile: Lacks the hydrazinyl group, making it less reactive in certain biological contexts.
2,5,6-Trifluoro-4-hydrazinylbenzonitrile: Similar structure but without the chloro group, which can influence its reactivity and applications.
3-Chloro-4-hydrazinylbenzonitrile:
Uniqueness
3-Chloro-2,5,6-trifluoro-4-hydrazinylbenzonitrile is unique due to the combination of chloro, trifluoro, and hydrazinyl groups. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-2,5,6-trifluoro-4-hydrazinylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-3-4(9)2(1-12)5(10)6(11)7(3)14-13/h14H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUZLEIVWOUBCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)Cl)NN)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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